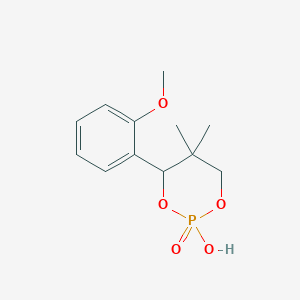
2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Alkylation: The butan-2-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide and a strong base.
Sulfonylation: The sulfonyl chloride group is typically introduced by reacting the benzofuran derivative with chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Sulfonamides.
Substitution: Sulfonamides, sulfonate esters.
Aplicaciones Científicas De Investigación
2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways involved can vary, but may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-1-benzofuran-4-sulfonyl chloride: Lacks the butan-2-yl group, which may affect its reactivity and applications.
7-(Butan-2-yl)-1-benzofuran-4-sulfonyl chloride: Lacks the acetyl group, which may influence its chemical properties and biological activity.
2-Acetyl-7-(butan-2-yl)-1-benzofuran: Lacks the sulfonyl chloride group, which may limit its use in certain reactions.
Uniqueness
2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride is unique due to the presence of multiple functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis
Propiedades
Número CAS |
105627-33-6 |
|---|---|
Fórmula molecular |
C14H15ClO4S |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
2-acetyl-7-butan-2-yl-1-benzofuran-4-sulfonyl chloride |
InChI |
InChI=1S/C14H15ClO4S/c1-4-8(2)10-5-6-13(20(15,17)18)11-7-12(9(3)16)19-14(10)11/h5-8H,4H2,1-3H3 |
Clave InChI |
XZWPXRHZRYGXOG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C2C(=C(C=C1)S(=O)(=O)Cl)C=C(O2)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B8717586.png)
![1H-Indazole-3-carboxamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8717589.png)






![Cyclohexanone, 2-[(2-oxocyclopentyl)methyl]-](/img/structure/B8717629.png)
